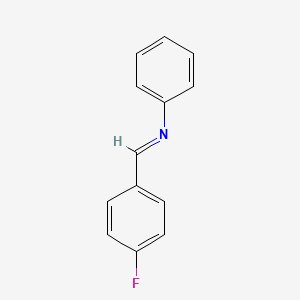

N-(4-Fluorobenzylidene)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-fluorophenyl)-N-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRONVWLCPZXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-81-3 | |

| Record name | N-(4-FLUOROBENZYLIDENE)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N 4 Fluorobenzylidene Aniline

Conventional Synthetic Approaches

Conventional methods for synthesizing N-(4-Fluorobenzylidene)aniline primarily rely on the direct condensation of an aniline (B41778) derivative with a benzaldehyde (B42025) derivative. These reactions are typically straightforward and have been well-established in organic chemistry.

The most direct conventional route to this compound involves the condensation reaction between 4-fluoroaniline (B128567) and 4-fluorobenzaldehyde (B137897). In this reaction, the primary amine group of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond of the Schiff base. The presence of fluorine atoms on both aromatic rings can influence the reactivity of the starting materials.

The general reaction is as follows:

F-C₆H₄-NH₂ + F-C₆H₄-CHO → F-C₆H₄-N=CH-C₆H₄-F + H₂O

This type of condensation is often catalyzed by an acid to enhance the electrophilicity of the carbonyl carbon.

A common practice for carrying out the condensation reaction is by heating the reactants under reflux in a suitable organic solvent. This technique ensures that the reaction proceeds at a constant and elevated temperature, which typically accelerates the rate of reaction.

One documented method involves the reaction of 4-fluorobenzaldehyde and aniline in benzene (B151609) with a catalytic amount of acetic acid. The mixture is heated under reflux, and the water formed during the reaction is removed azeotropically to drive the equilibrium towards the product, resulting in a yield of approximately 70%. Ethanol (B145695) is another frequently used solvent for similar Schiff base syntheses, often in the presence of an acid catalyst, with reflux times ranging from one to four hours. For instance, the synthesis of (E)-N-(4-chlorobenzylidene) aniline, a related compound, is achieved by refluxing aniline and 4-chlorobenzaldehyde (B46862) in ethanol at 80°C for two and a half hours, with the addition of a few drops of hydrochloric acid. researchgate.net These reflux methods are effective but often require several hours of reaction time and the use of volatile organic solvents.

Advanced and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly methods for chemical synthesis. These advanced strategies for preparing this compound focus on reducing reaction times, minimizing waste, and avoiding hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. researchgate.net For the synthesis of Schiff bases, including this compound, solvent-free microwave irradiation offers a particularly attractive approach.

In a typical procedure, equimolar amounts of an aromatic aldehyde and an aromatic amine are mixed with a catalytic amount of an acid, such as glacial acetic acid, and subjected to microwave irradiation. researchgate.net Research has shown that the condensation reaction of various aromatic aldehydes and anilines can proceed rapidly and efficiently without a solvent under microwave conditions. researchgate.net For example, the synthesis of N-benzylidene-4-fluoroaniline from benzaldehyde and 4-fluoroaniline was completed in just 8 minutes using microwave irradiation at 2450 MHz. nih.gov This method not only accelerates the reaction but also aligns with the principles of green chemistry by eliminating the need for a solvent.

A comparative study highlighted the efficiency of this method, where a conventional approach required 1.0–2.0 hours of reflux, the microwave-assisted synthesis was completed in only 2.0–3.0 minutes, with yields often exceeding 85%. researchgate.net

Advanced catalytic systems are being explored to enhance the efficiency and selectivity of imine synthesis. One innovative approach involves the use of palladium nanoparticles stabilized by DNA (Pd/DNA) as a reusable catalyst. princeton.edu This method allows for the direct synthesis of imines from alcohols and primary amines under mild conditions, such as at 50°C in water. princeton.edu The Pd/DNA catalyst facilitates the dehydrogenation of the alcohol to an aldehyde in situ, which then reacts with the amine to form the imine. princeton.edu This catalytic system is notable for its excellent chemoselectivity and the fact that it can be recovered and reused multiple times. princeton.edu

While this specific catalyst has been demonstrated for the synthesis of various imines, its application to the synthesis of this compound from 4-fluorobenzyl alcohol and 4-fluoroaniline represents a promising and sustainable catalytic pathway.

The yield of this compound is highly dependent on the reaction conditions. The optimization of parameters such as the choice of catalyst, solvent, temperature, and reaction time is crucial for maximizing the efficiency of the synthesis.

The selection of a catalyst can significantly influence the reaction outcome. While acid catalysts are common in conventional methods, other catalysts like iron(II) bromide have been used for the oxidative condensation of primary amines under solvent-free conditions using molecular oxygen as the oxidant. researchgate.net The choice of base in certain synthetic routes is also critical; for instance, in some palladium-catalyzed reactions, a stronger base like potassium carbonate has been shown to lead to higher yields compared to triethylamine. researchgate.net

The solvent also plays a pivotal role. While solvent-free methods are preferred from a green chemistry perspective, solvents like dimethylformamide (DMF) have been found to be optimal in certain catalytic systems. researchgate.net

The following table summarizes the impact of different reaction conditions on the yield of N-benzylideneaniline derivatives, providing insights into the optimization of the synthesis of this compound.

| Catalyst/Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetic Acid | Benzene (Reflux) | ~80 | Not specified (azeotropic removal of water) | 70 | |

| None (Microwave) | Solvent-Free | Not specified (2450 MHz) | 8 min | High (not specified) | nih.gov |

| Glacial Acetic Acid (Microwave) | Solvent-Free | Not specified | 2-3 min | >85 | researchgate.net |

| Pd(PPh₃)₂Cl₂ / CuI | DMF | Room Temperature | 24 h | Variable | researchgate.net |

| Iron(II) Bromide / O₂ | Solvent-Free | Not specified | Not specified | High | researchgate.net |

| Cu-BTC MOF / O₂ | Solvent-Free | 80 | 12 h | 60 | rsc.org |

Advanced Spectroscopic and Structural Characterization of N 4 Fluorobenzylidene Aniline

Vibrational Spectroscopy

Table 1: Expected FT-IR Vibrational Frequencies for N-(4-Fluorobenzylidene)aniline

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Imine C=N | ~1625 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-F | 1400 - 1000 | Stretching |

| C-N | ~1100 | Stretching |

Note: The data in this table is based on typical ranges for the functional groups and data from analogous compounds.

Raman spectroscopy, a complementary technique to FT-IR, offers detailed information about the molecular structure and vibrational modes, particularly for non-polar bonds. researchgate.net For benzylideneaniline (B1666777) compounds, a characteristic C=N stretching band is observed around 1600 cm⁻¹ in the Raman spectrum. researchgate.net A comprehensive vibrational analysis of 4-fluoroaniline (B128567), a key structural component of the target molecule, has been performed using FT-Raman spectroscopy, providing a basis for assigning the vibrational modes of the aniline (B41778) moiety. The study of various dichloroaniline isomers further aids in the assignment of normal modes of vibration based on quantum chemical calculations. researchgate.net

Table 2: Expected Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Imine C=N | ~1600 | Stretching |

| Aromatic C=C | 1600 - 1500 | Stretching |

Note: This table is based on characteristic Raman shifts for the functional groups and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For Schiff bases, the proton of the imine group (CH=N) is particularly diagnostic, typically appearing as a singlet in the downfield region of the spectrum. For instance, in (E)-N-benzylidene-4-fluoroaniline, an isomer of the target compound, the imine proton resonates at 8.47 ppm. rsc.org In the case of N-(4-chlorobenzylidene) aniline, this proton signal is observed at 8.389 ppm. ijcrcps.com The aromatic protons of this compound are expected to appear as a series of multiplets in the aromatic region (typically 7.0-8.0 ppm).

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Imine (CH=N) | ~8.4 - 8.5 | Singlet |

| Aromatic (C₆H₄F) | ~7.8 - 8.0 | Multiplet |

| Aromatic (C₆H₅) | ~7.1 - 7.5 | Multiplet |

Note: The data is based on values reported for structurally similar compounds.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. The imine carbon (C=N) in Schiff bases gives a characteristic signal in the downfield region, typically between 155 and 165 ppm. For example, the ¹³C NMR spectrum of (E)-N-benzylidene-4-fluoroaniline shows the imine carbon at 160.2 ppm. rsc.org The carbon atoms of the two aromatic rings will resonate in the range of approximately 115-150 ppm. The carbon attached to the fluorine atom will exhibit a large coupling constant (JC-F), resulting in a doublet.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Imine (C=N) | ~160 |

| Aromatic C-F | ~163 (doublet) |

| Aromatic C-N | ~150 |

| Other Aromatic C | ~115 - 135 |

Note: The data is based on values reported for structurally similar compounds and general chemical shift ranges.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺·) at m/z 199, corresponding to its molecular weight. nih.gov

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for such compounds involve cleavage of the bonds adjacent to the imine group. libretexts.orgmsu.edu The mass spectrum of this compound available on PubChem shows a base peak at m/z 199, indicating a stable molecular ion. nih.gov Other significant fragments are observed at m/z 198, 120, 93, and 77. The fragment at m/z 198 likely arises from the loss of a hydrogen atom. The peak at m/z 120 could correspond to the [C₇H₅FN]⁺ fragment, and the peak at m/z 93 could be the aniline radical cation [C₆H₅NH]⁺. The fragment at m/z 77 is characteristic of the phenyl cation [C₆H₅]⁺.

Table 5: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 199 | [C₁₃H₁₀FN]⁺· (Molecular Ion) |

| 198 | [C₁₃H₉FN]⁺ |

| 120 | [C₇H₅FN]⁺ |

| 93 | [C₆H₅NH]⁺ |

| 77 | [C₆H₅]⁺ |

Source: PubChem, CID 918392. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy for Online Reaction Monitoring and Structural Information

Molecular Rotational Resonance (MRR) spectroscopy has emerged as a powerful analytical technique for the unambiguous identification and quantification of molecules in the gas phase, offering exceptional chemical selectivity without the need for chromatographic separation. This high-resolution spectroscopic method has been effectively applied to the study of this compound, particularly in the context of online reaction monitoring and the elucidation of its precise molecular structure.

MRR spectroscopy probes the rotational transitions of a molecule, which are intrinsically linked to its three-dimensional mass distribution, or moments of inertia. nih.gov This provides a unique spectral fingerprint for each molecule and its different conformational isomers. A commercial sample of this compound was analyzed using a chirped-pulse MRR spectrometer, with the sample heated to 60 °C to achieve sufficient vapor pressure for the measurement. acs.org

Detailed Research Findings:

The utility of MRR for process analytical technology (PAT) was demonstrated by monitoring the condensation reaction between 4-fluorobenzaldehyde (B137897) and aniline to form this compound. acs.org This allowed for real-time kinetic analysis of the reaction progress.

Key findings from the online reaction monitoring include:

A specific rotational transition for this compound, the JKaKc = 734–625 transition at 15202.32 MHz, was selected for monitoring the product formation. acs.org

The growth in the signal of this transition over time provided a direct measure of the reaction progress. acs.org

Kinetic modeling of the data was performed using a reversible first-order model, yielding the following rate constants:

Forward reaction (k1): 1.2 × 10–4 s–1 acs.org

Reverse reaction (k–1): 2.8 × 10–5 s–1 acs.org

These findings highlight the capability of MRR to provide detailed kinetic information for chemical reactions. acs.org However, challenges were noted, such as the complexation between reactants (4-fluorobenzaldehyde and aniline) in the gas phase, which complicated the accurate quantification of the starting materials during the reaction. acs.org

The structural information derived from the MRR spectrum is fundamental to its application. The assignment of the spectrum is based on the comparison of experimentally measured rotational constants with those calculated from quantum chemical methods. While the primary research article focusing on reaction monitoring did not publish the full set of spectroscopic constants for this compound, the determination of these parameters is a prerequisite for such studies. acs.org

Interactive Data Tables

The following table summarizes the kinetic data obtained from the MRR-monitored synthesis of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Monitored Transition (JKaKc) | 734–625 | acs.org |

| Transition Frequency (MHz) | 15202.32 | acs.org |

| Forward Rate Constant (k1) (s-1) | 1.2 × 10–4 | acs.org |

| Reverse Rate Constant (k–1) (s-1) | 2.8 × 10–5 | acs.org |

Computational Chemistry and Theoretical Studies of N 4 Fluorobenzylidene Aniline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the properties of Schiff base compounds. By approximating the electron density of a molecule, DFT calculations can accurately predict a wide range of molecular characteristics.

DFT calculations are instrumental in elucidating the molecular geometries that underpin the macroscopic properties of materials, such as liquid crystalline (mesomorphic) behavior. For Schiff bases, the planarity of the molecular structure is a key factor in the formation of stable mesophases.

The electronic properties of a molecule are fundamental to its behavior in various applications. DFT calculations provide reliable values for key electronic descriptors.

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a critical parameter for predicting non-linear optical (NLO) properties. dergipark.org.tr Theoretical simulations have shown that increasing the length of alkyl chains in related Schiff bases leads to an increase in polarizability. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial quantum chemical parameter. ajchem-a.com It is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. ajchem-a.commdpi.com

The table below presents typical electronic properties calculated for a representative Schiff base molecule using DFT methods, illustrating the type of data obtained from such studies.

| Property | Description | Representative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -5.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.0 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com | ~4.0 eV |

| Dipole Moment (µ) | Measure of molecular polarity. | 2.0 to 4.0 Debye |

| Mean Polarizability (α) | Average polarizability, indicating response to an electric field. | 200 to 300 a.u. |

Note: Values are representative and sourced from studies on analogous Schiff bases. mdpi.com

DFT calculations, particularly through the analysis of frontier molecular orbitals, are used to predict the chemical reactivity of molecules. Global reactivity descriptors can be derived from the energies of the HOMO and LUMO. dergipark.org.trajchem-a.commdpi.com

Ionization Potential (I) and Electron Affinity (A): Approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Hardness (η): Defined as η = (I - A) / 2, it measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap and are more reactive. dergipark.org.trmdpi.com

Electronegativity (χ): Defined as χ = (I + A) / 2, it measures the ability of a molecule to attract electrons. mdpi.com

Electrophilicity Index (ω): Calculated as ω = µ² / (2η) (where µ is the chemical potential, µ ≈ -χ), it quantifies the electron-accepting capability of a species.

These descriptors provide a quantitative framework for comparing the reactivity of different compounds and understanding their reaction mechanisms.

| Reactivity Descriptor | Formula | Significance |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation or charge transfer. mdpi.com |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. dergipark.org.tr |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | ω = [ (EHOMO + ELUMO)² ] / [ 8(ELUMO - EHOMO) ] | Index for global electrophilic nature. |

To visualize a molecule's reactivity, MEP and FMO analyses are employed.

Frontier Molecular Orbital (FMO) Analysis: The spatial distribution of the HOMO and LUMO orbitals is crucial for predicting reactivity. mdpi.com The HOMO region is where the molecule is most likely to donate electrons in a reaction (nucleophilic), while the LUMO region is the most likely to accept electrons (electrophilic). mdpi.commalayajournal.org For many Schiff bases, the HOMO is often localized on the aniline-derived ring, while the LUMO is centered on the benzylidene-derived ring and the imine bridge. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. malayajournal.org It is an effective tool for identifying sites for intermolecular interactions, particularly electrophilic and nucleophilic attacks. mdpi.comthaiscience.info Different colors represent varying potential values:

Red: Regions of most negative potential, rich in electrons, and susceptible to electrophilic attack (e.g., around nitrogen or oxygen atoms). malayajournal.org

Blue: Regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

MEP analysis provides an intuitive guide to the reactive behavior of N-(4-Fluorobenzylidene)aniline in various chemical environments. malayajournal.org

Mulliken charge analysis is a method used to calculate the partial atomic charges on each atom within a molecule from the results of a quantum chemical calculation. researchgate.net This analysis provides a quantitative picture of the electron distribution. By assigning a net charge to each atom, it helps to identify electron-rich (negative charge) and electron-poor (positive charge) centers. worldscientific.com For Schiff bases, this method can highlight the electronegativity of the imine nitrogen atom, which typically carries a negative charge, making it a key site for coordination with metal ions or participation in hydrogen bonding. worldscientific.com DFT studies on related structures containing the N-(4-fluorobenzylidene) group have utilized Mulliken population analysis to understand charge distribution. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Mechanisms

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orgresearchgate.net This approach is essential for understanding the photophysical properties of a molecule, such as its absorption and emission of light.

TD-DFT calculations can predict:

Vertical Excitation Energies: The energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. These energies correspond to the absorption maxima (λmax) in an electronic absorption spectrum. bohrium.com

Oscillator Strengths: A theoretical measure of the intensity of an electronic transition. This helps in assigning the peaks observed in experimental UV-Vis spectra. bohrium.com

Excited State Geometries: By calculating the analytical gradients of the excited state potential energy surface, it is possible to find the optimized geometry of the molecule in its excited state. nih.gov This is crucial for understanding fluorescence and other emission processes.

Nature of Transitions: TD-DFT can characterize electronic transitions, such as identifying them as local excitations (π→π*) within an aromatic ring or as intramolecular charge-transfer (CT) transitions between different parts of the molecule. aps.org

For a molecule like this compound, TD-DFT can elucidate the mechanisms of light absorption and predict its potential for applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent probe by modeling its photoluminescent pathways. nih.gov

Correlation of Theoretical Predictions with Experimental Observations in Material Science

In the field of material science, the synergy between computational modeling and experimental validation is paramount for the rational design of new materials. For this compound and related Schiff base compounds, theoretical calculations, primarily using Density Functional Theory (DFT), serve as a powerful tool to predict molecular structure, vibrational modes, and electronic properties before synthesis. However, the accuracy and reliability of these theoretical models hinge on their correlation with experimental data. This section explores the comparison between calculated predictions and experimental observations for properties relevant to material science.

Molecular Geometry

The foundation of any material property prediction lies in an accurate determination of the molecule's three-dimensional structure. Theoretical molecular geometries are typically obtained by optimization calculations using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p) or higher. These optimized structures provide data on bond lengths, bond angles, and dihedral angles.

The primary experimental technique for determining molecular geometry with high precision is single-crystal X-ray diffraction. Comparing the theoretically optimized geometry with the X-ray crystal structure is a critical validation step. Studies on Schiff bases closely related to this compound consistently show a strong agreement between the two sets of data. mdpi.comscielo.org.za For instance, key bond lengths such as the imine C=N bond and bond angles are often reproduced by DFT calculations with minimal deviation from experimental values. researchgate.net Small discrepancies are generally attributed to the fact that theoretical calculations are often performed for a single molecule in the gas phase, whereas experimental data are from the solid state where intermolecular interactions (e.g., crystal packing forces) can slightly alter the molecular conformation. scielo.org.za

The correlation between theoretical and experimental bond lengths and angles for Schiff bases is often excellent, with correlation coefficients (R²) frequently exceeding 0.9. scielo.org.zaresearchgate.net This strong agreement validates the computational model's ability to accurately represent the molecular framework.

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) | Difference |

|---|---|---|---|

| C=N Bond Length (Å) | 1.285 | 1.276 | +0.009 |

| C-F Bond Length (Å) | 1.352 | 1.360 | -0.008 |

| C-N=C Bond Angle (°) | 117.8 | 118.5 | -0.7 |

Vibrational Spectra

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. However, calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To bridge this gap, theoretical frequencies are often multiplied by a scaling factor (typically around 0.96 for B3LYP methods) to improve agreement with experimental data. semanticscholar.org

For this compound and its analogues, a strong correlation is observed between the scaled theoretical wavenumbers and the experimental FT-IR spectra. semanticscholar.orgresearchgate.net This allows for a confident assignment of the observed spectral bands to specific molecular vibrations. The characteristic stretching vibration of the imine (C=N) group, a key feature in Schiff bases, is one such example where theoretical predictions align closely with experimental observation. semanticscholar.orgresearchgate.net

| Vibrational Mode | Experimental (FT-IR) | Theoretical (Scaled DFT) | Reference |

|---|---|---|---|

| C=N Stretch | 1625 | 1630 | semanticscholar.org |

| Aromatic C-H Stretch | 3057 | 3070-3120 | semanticscholar.org |

| C-F Stretch | ~1220 | ~1230 | General expected region |

Electronic Properties and UV-Vis Spectra

The electronic properties of a material, such as its color and conductivity, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that can be calculated using DFT. ossila.comresearchgate.net

Experimentally, the HOMO-LUMO gap can be estimated from the onset of the lowest energy absorption band in the UV-Visible (UV-Vis) spectrum. ossila.com Theoretical electronic spectra can be simulated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions and their corresponding oscillator strengths. sapub.org Comparing the calculated absorption maxima (λ_max) and the HOMO-LUMO gap with experimental UV-Vis data provides another layer of validation for the computational model. Studies on related compounds show that TD-DFT calculations can successfully predict the main electronic transitions, confirming that they typically arise from π→π* charge transfers within the conjugated system. sapub.org

| Property | Theoretical (DFT/TD-DFT) | Experimental (UV-Vis) | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | ~4.4 eV | ~3.8-4.2 eV (Optical Gap) | ossila.comresearchgate.net |

| Absorption Max (λmax, nm) | ~320 nm | ~325 nm | sapub.org |

The consistent and strong correlation between theoretical predictions and experimental observations for this compound and its derivatives underscores the predictive power of modern computational chemistry. This validation allows researchers to use these computational tools to screen virtual libraries of compounds and reliably predict the structural and electronic properties of novel materials, thereby accelerating the design and discovery process for applications in fields such as nonlinear optics and electronics. researchgate.netacs.org

Crystalline State Analysis and Intermolecular Interactions of N 4 Fluorobenzylidene Aniline Derivatives

Single Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structure Determination.210.212.36benchchem.comresearchgate.netiucr.orgnih.gov

For instance, the derivative N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules (Z=4) in the unit cell. iucr.org Its unit cell parameters were determined at a temperature of 293 K. iucr.org Similarly, 4-[(E)-(4-Fluorobenzylidene)amino]phenol crystallizes in the monoclinic space group P2₁/n. researchgate.net The analysis of various N-benzylideneaniline derivatives, including those with fluorine substituents, reveals that they can crystallize in different systems, such as monoclinic and triclinic, depending on the specific substituents and their positions on the aromatic rings. stthomas.eduresearchgate.netresearchgate.net

Below is a table summarizing the crystallographic data for some N-(4-Fluorobenzylidene)aniline derivatives:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline iucr.org | C₁₅H₁₄FN | Orthorhombic | P2₁2₁2₁ | 7.7487(3) | 11.3404(3) | 14.2969(4) | 90 | 1256.31(7) | 4 |

| 4-[(E)-(4-Fluorobenzylidene)amino]phenol researchgate.net | C₁₃H₁₀FNO | Monoclinic | P2₁/n | 9.400(5) | 12.213(7) | 9.450(5) | 104.666(5) | 1049.5(10) | 4 |

| (E)-N′-(4-fluorobenzylidene)-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide researchgate.net | C₁₇H₁₃FN₆O₃ | Monoclinic | P2₁/c | 6.8057(1) | 12.7447(3) | 18.6936(3) | 105.356(1) | 1563.4(1) | 4 |

| 4-bromo-4'-methyl benzylidene aniline (B41778) scirp.org | C₁₄H₁₂BrN | Monoclinic | P2₁/c | 13.8666 | 7.4071 | 5.9609 | 103.718 | 663.47 | 2 |

Note: Data presented is based on available research and may vary depending on the specific experimental conditions.

In the solid state, this compound and its derivatives typically adopt a non-planar conformation. The two aromatic rings—the one originating from the fluorobenzaldehyde and the one from the aniline—are twisted with respect to each other. This twist is quantified by the dihedral angle between the planes of the two rings.

For example, in N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline, the dihedral angle between the benzene (B151609) rings is 51.22(5)°. iucr.org This non-planarity is a common feature in benzylideneaniline (B1666777) derivatives and is influenced by steric and electronic effects of the substituents. nih.gov In another example, 4-Fluoro-N-(4-hydroxybenzylidene)aniline, the dihedral angle between the aromatic rings is 50.52°, indicating a significant deviation from planarity which in turn affects the molecular packing efficiency. The major twist in these molecules often occurs around the C-N single bond connecting the aniline ring to the imine nitrogen. nih.gov

Analysis of Intermolecular Interactions

The crystal structure of this compound derivatives is stabilized by a variety of non-covalent interactions. These interactions, though individually weak, collectively determine the crystal packing and influence the material's properties. 210.212.36

When suitable functional groups are present, classical hydrogen bonds can play a significant role. For instance, in derivatives containing a hydroxyl group, such as 4-[(E)-(4-Fluorobenzylidene)amino]phenol, strong O-H···N or O-H···O hydrogen bonds can form, linking molecules into chains or more complex networks. researchgate.netnih.gov

Halogen bonding is another important non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govijres.org While fluorine is the least polarizable halogen and thus the weakest halogen bond donor, F···F and other interactions involving fluorine are observed in the crystal structures of these compounds. rsc.org

Beyond classical and weak hydrogen bonds, a variety of other non-covalent interactions contribute to the crystal packing:

C-H···π interactions: These occur when a C-H bond points towards the electron-rich face of an aromatic ring. These interactions are frequently observed in benzylideneaniline derivatives, linking molecules into dimers or more extended arrays. researchgate.netnih.gov

π···π stacking: Although the non-planar nature of the molecules can hinder ideal face-to-face stacking, offset π···π interactions between the aromatic rings of adjacent molecules can still occur.

In some structures, a combination of these interactions is present. For example, in 4-chloro-N-(4-nitrobenzylidene)aniline, the packing of the major disordered component is dominated by C-H···O hydrogen bonds, while the minor component is linked by weak C-H···Cl interactions. iucr.org

The interplay of the molecular conformation and the various intermolecular interactions dictates the final three-dimensional crystal architecture. The non-planar shape of this compound derivatives prevents simple, dense packing. Instead, the molecules often arrange in more complex, herringbone or interdigitated patterns.

Ultimately, the crystal architecture is a delicate balance between the molecule's intrinsic shape and the energetic favorability of the various possible intermolecular interactions. This balance determines the density, stability, and other macroscopic properties of the crystalline material.

Powder X-ray Diffraction (PXRD) for Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to assess the crystallinity of solid materials. This method provides insights into the phase purity, crystal structure, and degree of crystallinity of a sample. In the context of this compound and its derivatives, PXRD is instrumental in confirming the crystalline nature of the synthesized compounds and can be used to distinguish between different polymorphic forms, which may exhibit varying physical properties and bioactivities.

The principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice at specific angles (2θ), which are characteristic of the material's d-spacings (the distance between parallel planes of atoms) as described by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a fingerprint of the crystalline solid.

Research on Schiff bases, including N-benzylideneaniline derivatives, frequently utilizes PXRD to confirm the successful synthesis of crystalline products. For instance, studies on various fluorine-containing Schiff bases and their metal complexes have employed PXRD to verify their crystalline nature. soton.ac.ukcam.ac.ukresearchgate.net The patterns obtained are often compared with simulated patterns derived from single-crystal X-ray diffraction data to confirm phase purity. nih.govamazonaws.com

To illustrate the expected PXRD pattern for a fluorinated N-benzylideneaniline derivative, a simulated pattern can be generated from the crystallographic information file (CIF) of a related compound, such as (E)-2,4-difluoro-N-(4-fluorobenzylidene)aniline. The simulated pattern provides a theoretical representation of the diffraction peaks, including their positions (2θ), d-spacings, and relative intensities. This simulation is a valuable tool in the absence of experimental data for the exact compound of interest.

The sharpness and intensity of the peaks in a PXRD pattern are indicative of the degree of crystallinity. Sharp, well-defined peaks suggest a highly crystalline material, whereas broad, diffuse halos are characteristic of amorphous or poorly crystalline materials. doi.org In the case of this compound derivatives, which are often synthesized as crystalline solids, sharp diffraction peaks are expected. nih.gov

The analysis of PXRD data involves indexing the diffraction peaks to determine the unit cell parameters. For a newly synthesized compound, these experimentally derived parameters can be compared to those obtained from single-crystal X-ray diffraction to confirm the bulk purity of the sample. amazonaws.com Any significant differences or the presence of additional peaks may indicate the presence of impurities or a different polymorphic form.

Below is a simulated Powder X-ray Diffraction data table for a representative this compound derivative, based on the crystallographic data of a closely related compound. This table lists the most significant diffraction peaks.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 13.72 | 6.45 | 100.0 |

| 16.33 | 5.42 | 35.2 |

| 18.90 | 4.69 | 45.8 |

| 22.51 | 3.95 | 55.1 |

| 24.78 | 3.59 | 78.9 |

| 27.65 | 3.22 | 60.3 |

| 29.10 | 3.07 | 25.6 |

| 32.05 | 2.79 | 30.1 |

Note: The data in this table is simulated for a representative fluorinated N-benzylideneaniline derivative to illustrate the expected PXRD pattern. Actual experimental values for this compound may vary.

Intermolecular interactions within the crystal lattice, such as hydrogen bonds and π-π stacking, play a crucial role in stabilizing the crystalline structure. These interactions influence the packing of the molecules and, consequently, the resulting PXRD pattern. Changes in these interactions can lead to the formation of different polymorphs, each with a unique diffraction pattern. While PXRD itself does not directly detail these interactions, it is a primary tool for identifying the presence of different crystalline forms that arise from them.

Advanced Applications of N 4 Fluorobenzylidene Aniline in Functional Materials and Chemical Systems

Coordination Chemistry and Metal Complexes

Schiff bases, including N-(4-Fluorobenzylidene)aniline and its derivatives, are highly effective ligands in coordination chemistry. gsconlinepress.comiucr.org They readily form stable complexes with a wide array of transition metals. iucr.org The presence of the imine group (—CH=N—) provides a key site for coordination with metal ions. gsconlinepress.com

Metal complexes of Schiff bases derived from aniline (B41778) and its substituted forms are synthesized through various methods, including conventional reflux and modern techniques like microwave irradiation. questjournals.orgresearchgate.net For instance, the reaction of a Schiff base ligand with metal salts such as Co(II), Ni(II), Cu(II), and Zn(II) chlorides or acetates in a suitable solvent like ethanol (B145695) or methanol (B129727) yields the corresponding metal complexes. researchgate.netjcsp.org.pk

The characterization of these complexes is crucial to determine their structure and properties. A suite of analytical and spectroscopic techniques is employed for this purpose:

Elemental Analysis: Confirms the empirical formula and stoichiometry of the complex. researchgate.netjcsp.org.pk

Molar Conductance Measurements: Determines the electrolytic or non-electrolytic nature of the complexes in solution. researchgate.net

Infrared (IR) Spectroscopy: Identifies the coordination sites of the ligand. A key indicator is the shift in the stretching frequency of the azomethine (C=N) group upon complexation with a metal ion. mkuniversity.ac.in

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which helps in deducing the geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). researchgate.netmkuniversity.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the structure of the ligand and can indicate changes in the chemical environment upon complexation. researchgate.netsemanticscholar.org

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the complex. mkuniversity.ac.in

Magnetic Susceptibility Measurements: Helps in determining the geometry and the oxidation state of the central metal ion. researchgate.net

X-ray Diffraction: Provides definitive information on the crystal structure and bond parameters of the complexes. researchgate.net

A study on Schiff base metal complexes derived from an aniline derivative reported the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes. researchgate.net Characterization through various spectral methods indicated a bidentate nature of the ligand and an octahedral geometry for the metal complexes. researchgate.net

Table 1: Spectroscopic Data for Characterization of Schiff Base Metal Complexes

| Technique | Observation | Inference |

|---|---|---|

| FT-IR | Shift in ν(C=N) band to lower or higher frequency | Coordination of the imine nitrogen to the metal ion. |

| UV-Vis | d-d transition bands | Geometry of the metal complex (e.g., octahedral, tetrahedral). |

| ¹H NMR | Shift in the resonance of the azomethine proton | Confirmation of complex formation. |

| Molar Conductance | Low values in non-coordinating solvents | Non-electrolytic nature of the complex. |

This table provides a generalized summary of expected observations from various spectroscopic techniques used to characterize metal complexes of Schiff bases like this compound.

The fundamental role of this compound and related Schiff bases in coordination chemistry is to act as ligands, which are molecules or ions that donate a pair of electrons to a central metal atom to form a coordination complex. gsconlinepress.comsemanticscholar.org The imine nitrogen atom, with its lone pair of electrons, is the primary coordination site. gsconlinepress.comresearchgate.net

An important feature of Schiff base ligands, including those derived from this compound, is their ability to stabilize metal ions in various oxidation states. researchgate.net The electronic properties of the ligand, which can be tuned by introducing different substituent groups on the aromatic rings, play a crucial role in this stabilization. The π-acceptor properties of the imine bond can help to delocalize electron density from the metal center, thereby stabilizing it.

Materials Science Applications

The unique chemical structure of this compound makes it a valuable precursor and component in the field of materials science. chemimpex.com Its applications range from being a fundamental building block for more complex functional materials to its inclusion in polymer formulations. chemimpex.com

This compound serves as a versatile building block in the synthesis of a variety of functional organic and organometallic materials. chemimpex.com The presence of the reactive imine group and the fluorinated aromatic ring allows for further chemical modifications to create more complex structures with tailored properties. For instance, derivatives of this compound are explored for their potential in developing materials with specific electronic or optical properties. The fluorine atom, in particular, can enhance properties like polarity and thermal stability. chemimpex.com It is also used in the synthesis of specialty chemicals, including dyes and pigments.

While specific research on the direct use of this compound in commercial polymer and coating formulations is not extensively detailed in the provided context, the general class of Schiff bases and their metal complexes have shown potential in these areas. For example, Schiff bases and their nanometal complexes have been used to modify cotton fabrics to impart UV protection and antibacterial properties. mdpi.com This suggests that related compounds like this compound could potentially be incorporated into polymer matrices or coating formulations to enhance their functional properties, such as thermal stability, conductivity, or antimicrobial resistance. chemimpex.commdpi.com

Research into the Chemical Activity and Mechanisms of N 4 Fluorobenzylidene Aniline

Chemical Sensing Applications

Development of Fluorescent Chemosensors for Metal Ion Detection (e.g., Cu²⁺, Fe³⁺, Al³⁺)

While specific studies focusing exclusively on N-(4-Fluorobenzylidene)aniline as a fluorescent chemosensor are not widely documented, the broader class of Schiff base compounds to which it belongs is extensively researched for the detection of metal ions. mdpi.com These organic molecules are frequently designed as optical probes that signal the presence of specific ions through changes in their colorimetric or fluorescent properties. mdpi.com The imine group, along with other potential donor atoms like oxygen or sulfur introduced through molecular modification, can act as a binding site for metal ions. mdpi.comresearchgate.net

The development of Schiff base chemosensors is a vibrant field, with researchers successfully creating probes for a wide array of metal ions, including those with significant biological and environmental relevance like copper (Cu²⁺), iron (Fe³⁺), and aluminum (Al³⁺). researchgate.netresearchgate.net For instance, certain imidazo[1,2-a]pyridine-based Schiff base derivatives have been shown to become fluorescent upon binding with trivalent cations such as Al³⁺ and Fe³⁺. researchgate.net Similarly, other designs have led to sensors with high selectivity for Cu²⁺. researchgate.net The interaction between the Schiff base ligand and the metal ion alters the electronic properties of the molecule, leading to a measurable optical response.

Table 1: Examples of Schiff Base Chemosensors for Metal Ion Detection

| Target Ion(s) | Sensor Base | Observed Response | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Zn²⁺, Hg²⁺ | Quinolone Schiff Base | Fluorescence Enhancement | 10⁻⁸ M | researchgate.net |

| Zn²⁺, Fe³⁺ | Indolin-2-one derivative | Fluorescence Quenching (Fe³⁺), Enhancement (Zn²⁺) | 3.59 nM (Fe³⁺), 2.90 nM (Zn²⁺) | nih.gov |

| Al³⁺, Fe³⁺, Cr³⁺ | Imidazo[1,2-a]pyridine derivative | Fluorescence Emission | Not Specified | researchgate.net |

| Al³⁺, Fe³⁺ | Phenanthro[9,10-d]imidazol derivative | High Selectivity | Not Specified | researchgate.net |

Sensing Mechanisms (e.g., Fluorescence Quenching, Internal Charge Transfer, CHEF)

The detection of metal ions by Schiff base fluorescent chemosensors operates through several key photophysical mechanisms. The specific mechanism depends on the molecular design of the sensor and its interaction with the target ion.

Fluorescence Quenching : This mechanism involves a decrease in the fluorescence intensity of the sensor upon binding to a metal ion. nih.gov The process can be either dynamic (collisional) or static, where a non-fluorescent ground-state complex is formed between the sensor and the quencher (the metal ion). researchgate.net The aniline (B41778) moiety within the this compound structure is a known fluorescence quencher, suggesting that derivatives could operate via this "turn-off" mechanism. nih.gov

Internal Charge Transfer (ICT) : In many fluorescent molecules, excitation with light leads to a transfer of electron density from an electron-donating part of the molecule to an electron-accepting part. rsc.org The binding of a metal ion can significantly alter this ICT process. For instance, it can lead to a more polarized excited state, which can enhance or shift the fluorescence emission. researchgate.net In some cases, metal binding can induce a twisted intramolecular charge transfer (TICT) state, where parts of the molecule rotate relative to each other, influencing the emission properties. researchgate.net

Chelation-Enhanced Fluorescence (CHEF) : This is a common "turn-on" mechanism where a typically non-fluorescent or weakly fluorescent sensor becomes highly emissive upon binding to a metal ion. researchgate.net The enhancement is often attributed to the rigidification of the molecular structure upon chelation. researchgate.net In many Schiff bases, free rotation around the C=N imine bond and other single bonds provides a pathway for non-radiative decay of the excited state, quenching fluorescence. When a metal ion coordinates to the imine nitrogen and other donor atoms, this rotation is restricted, which blocks the non-radiative pathway and forces the molecule to release its energy as light, thus enhancing fluorescence. researchgate.net

Selectivity and Sensitivity Enhancement Strategies

The practical utility of a chemosensor is defined by its selectivity (the ability to detect a specific analyte in the presence of others) and its sensitivity (the lowest concentration of the analyte that can be reliably detected). mdpi.com Researchers employ several strategies to enhance these properties in Schiff base sensors.

Receptor Site Modification : The primary strategy for enhancing selectivity is the careful design of the metal ion binding site (receptor). By choosing specific donor atoms (e.g., N, O, S) and arranging them in a particular geometry, a binding pocket can be created that has a high affinity for a target ion with a specific size, charge, and coordination preference. mdpi.com

Electronic Tuning : Introducing electron-donating or electron-withdrawing groups to the aromatic rings of the Schiff base can modulate the electronic properties of the fluorophore and its affinity for different metal ions, thereby tuning both selectivity and the nature of the optical response.

Advanced Material Integration : To improve sensitivity, sensor molecules can be integrated with nanomaterials. For example, creating composites or heterostructures can lead to a superior surface area for interaction and can amplify the sensing signal. dlr.de

Computational Design : Theoretical methods like Density Functional Theory (DFT) are used to model the interaction between the sensor and metal ions. acs.org These calculations help in understanding the binding mechanism and predicting which molecular structures will exhibit the highest selectivity for a given ion, guiding synthetic efforts. acs.org

Experimental Validation : Selectivity is rigorously tested by measuring the sensor's response to the target ion in the presence of a wide range of other potentially interfering ions. A highly selective sensor will show a significant response only to the target analyte. nih.gov

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive in dilute solutions become highly fluorescent when they aggregate or are in a solid state. mdpi.com This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. researchgate.net

The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM). mdpi.com In solution, flexible molecules can lose absorbed energy through non-radiative pathways like intramolecular rotation and vibration. In the aggregated state, these motions are physically hindered, which closes the non-radiative channels and forces the molecule to decay via fluorescence, leading to strong light emission. mdpi.comresearchgate.net

Schiff bases (anils) are a class of compounds that have been successfully used to create AIE-active materials, often referred to as AIEgens. nih.gov For example, certain heteroaryl-substituted bis-anil derivatives have been shown to exhibit AIE coupled with an excited-state intramolecular proton transfer (ESIPT) process. nih.gov While this compound itself has not been specifically reported as an AIEgen, its core structure represents a viable platform for designing new AIE-active molecules through further chemical modification.

Reversibility of Sensing

The reversibility of a chemosensor is a critical feature for its potential reuse and for real-time monitoring of analyte concentrations. An ideal sensor should be able to return to its original state after the target analyte is removed.

A common method to demonstrate the reversibility of metal ion sensing is through the use of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA). researchgate.netacs.org If a sensor's fluorescence is "turned on" or "turned off" by a metal ion like Zn²⁺, the subsequent addition of EDTA, which binds to Zn²⁺ more strongly than the sensor does, will strip the metal ion from the sensor. researchgate.net This restores the sensor to its original unbound state and reverses the initial fluorescence change, proving the reversibility of the sensing process. acs.org This property has been successfully demonstrated in several Schiff base chemosensors. researchgate.net

Biological and Pharmacological Research Applications of N 4 Fluorobenzylidene Aniline and Its Derivatives

Antimicrobial Activities (Antibacterial and Antifungal)

Derivatives of N-(4-Fluorobenzylidene)aniline have been extensively studied for their potential as antimicrobial agents. These compounds have shown inhibitory effects against a variety of bacterial and fungal strains, making them promising candidates for the development of new antimicrobial drugs.

The antimicrobial efficacy of this compound derivatives is primarily evaluated through in vitro studies, with the Minimum Inhibitory Concentration (MIC) being a key parameter to quantify their activity. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Several studies have reported the MIC values of various derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, a derivative, (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine, demonstrated antibacterial activity comparable to the standard drug Penicillin against Escherichia coli. researchgate.net In another study, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized, and their antimicrobial activities were evaluated. One of the compounds, 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide, showed good antibacterial activity, while 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide was moderately active against fungal strains. arabjchem.org

Furthermore, novel bisindolylmethane Schiff bases have been synthesized and tested against pathogenic bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli. mdpi.com Thiazole (B1198619) derivatives incorporating the this compound moiety have also been investigated, with some showing enhanced activity against various bacterial strains when compared to conventional antibiotics.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one | E. coli | 3.90 | mdpi.com |

| 4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one | S. aureus | 3.90 | mdpi.com |

| (E)-4-((7-chloroquinolin-4-yl)amino)-N-(4-fluorobenzylidene)benzohydrazide (HD-6) | B. subtilis | 8 | nih.gov |

| (E)-4-((7-chloroquinolin-4-yl)amino)-N-(4-fluorobenzylidene)benzohydrazide (HD-6) | P. aeruginosa | 16 | nih.gov |

| 2-(4-Chlorobenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4f) | E. coli | 4 | arabjchem.org |

| 2-(4-Chlorobenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4f) | P. aeruginosa | 4 | arabjchem.org |

| 2-(4-Methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4g) | A. niger | 4 | arabjchem.org |

| 2-(4-Methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4g) | C. albicans | 8 | arabjchem.org |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their antimicrobial potency. The presence and position of different functional groups on the aniline (B41778) and benzylidene rings play a significant role in the observed activity.

It has been observed that the introduction of halogen atoms, such as chlorine and fluorine, into the structure often enhances the biological activity of the compounds. researchgate.netfrontiersin.org For example, the derivative (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine, which contains both fluorine and chlorine atoms, exhibited significant antibacterial activity. researchgate.net The presence of a 4-fluoro substituent on the benzylidene ring is a common feature in many active derivatives.

In a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones, it was noted that compounds bearing hydroxyl (OH) and nitro (NO2) groups on the phenyl ring at position 4 exhibited good antibacterial activity. arabjchem.org Conversely, a derivative with a methoxy (B1213986) (OCH3) group at the same position showed moderate antifungal activity. arabjchem.org These findings suggest that electron-withdrawing and electron-donating groups can modulate the antimicrobial spectrum and potency.

Several derivatives of this compound have demonstrated broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species. This is a highly desirable characteristic for new antimicrobial agents.

For instance, certain halogen-substituted compounds have been shown to exhibit broad-spectrum antibacterial action. mdpi.com The compound 4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one was found to be potent against both E. coli (Gram-negative) and S. aureus (Gram-positive). mdpi.com Similarly, some synthesized Schiff bases have been reported to have broad-spectrum antifungal and antibacterial activity against a range of microorganisms including Candida albicans, Aspergillus niger, Staphylococcus aureus, and Escherichia coli. ijcrcps.com The investigation into quinoline (B57606) derivatives also revealed compounds with broad-spectrum antibacterial potential. mdpi.com

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been an area of active research. Chronic inflammation is implicated in various diseases, and the development of new anti-inflammatory agents is of great importance.

Schiff bases, in general, are known to possess anti-inflammatory properties. ijsr.net Some derivatives of this compound have been investigated for their ability to inhibit inflammatory pathways. For example, pyrazoline derivatives of furan-aniline compounds have shown moderate to high anti-inflammatory efficacy, with IC50 values comparable to some non-steroidal anti-inflammatory drugs (NSAIDs). While specific data for this compound derivatives is emerging, the broader class of related Schiff bases shows promise. For instance, a series of novel 1, 3, 4-oxadiazole and 1, 2, 4-triazole moieties substituted in an indole (B1671886) ring, which can be conceptually related to N-benzylideneaniline structures, were evaluated for anti-inflammatory activity, with one compound showing excellent results. rjptonline.org

Anticancer/Antitumor Activities

The development of novel anticancer agents is a critical area of medicinal chemistry, and this compound derivatives have shown potential in this regard. Preliminary investigations suggest that some of these compounds can induce apoptosis (programmed cell death) in cancer cell lines.

Thiazole derivatives containing the (5Z)-2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one structure have been a particular focus of anticancer research. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism of action for some of these thiazole derivatives involves the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole derivative | MCF-7 (Breast Cancer) | Significantly lower than standard treatments | |

| Thiazole derivative | HepG2 (Liver Cancer) | Significantly lower than standard treatments | |

| Pyranoquinolinone-based Schiff base (with 4-fluorobenzylidene moiety) | MCF-7 (Breast Cancer) | Excellent activity reported | semanticscholar.org |

| Pyranoquinolinone-based Schiff base (with 4-fluorobenzylidene moiety) | HepG2 (Liver Cancer) | Excellent activity reported | semanticscholar.org |

| Pyranoquinolinone-based Schiff base (with 4-fluorobenzylidene moiety) | HCT-116 (Colon Carcinoma) | Excellent activity reported | semanticscholar.org |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. This compound derivatives have been evaluated for their antioxidant potential.

In one study, a series of novel N-benzylideneaniline derivatives were synthesized and tested for their in vitro antioxidant activity. researchgate.net The results indicated that many of the synthesized compounds exhibited moderate to mild radical scavenging activity. researchgate.net The antioxidant capacity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the ability of the compound to donate a hydrogen atom or an electron to the DPPH radical is measured. pensoft.netnih.gov

The antioxidant activity of these derivatives is influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-donating groups can enhance the antioxidant capacity.

| Derivative | Assay | Activity | Reference |

|---|---|---|---|

| Various N-benzylideneaniline derivatives | DPPH Radical Scavenging | Moderate to mild (%RSA > 40-50%) | researchgate.net |

| Dapsone imine derivative with 4-fluorobenzylidene moiety | DPPH Radical Scavenging | Lower than Dapsone | nih.gov |

| Dapsone imine derivative with 4-fluorobenzylidene moiety | Ferric Reducing Antioxidant Power | Similar to Dapsone | nih.gov |

Other Reported Biological Activities (e.g., Antiviral, Antimalarial, Antipyretic, Anticonvulsant, Antitubercular)

Derivatives of this compound have been investigated for a variety of pharmacological effects beyond common antibacterial and antifungal applications. The versatile Schiff base scaffold allows for structural modifications that yield compounds with specific activities against various pathogens and physiological conditions. scispace.comcore.ac.ukscirp.org

Antitubercular Activity: Several studies have highlighted the potential of fluorinated Schiff bases as potent antitubercular agents. core.ac.ukderpharmachemica.comresearchgate.net For instance, Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol, when substituted with a fluorophenyl group, demonstrated superior activity against Mycobacterium tuberculosis H37Rv strain, with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, which was more potent than the standard drug pyrazinamide. lew.ro Similarly, new quinoline Schiff bases containing fluorine showed very good antituberculosis activities, with MIC values in the range of 1.6 to 3.2 μg/ml against the H37Rv strain. derpharmachemica.com Metal complexes of these fluorinated Schiff bases have also shown significant antitubercular potential.

Antimalarial and Antiviral Activities: The Schiff base framework is also explored for its antimalarial and antiviral properties. scispace.comscirp.org Schiff bases and their metal complexes containing halogens have been synthesized and screened for these activities. For example, metal complexes of a Schiff base ligand derived from 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde showed that Cu(II) and Cd(II) complexes displayed excellent antimalarial activity. The imine group is considered critical for these biological activities. scispace.com

Anticonvulsant Activity: Research into piperazine-incorporated Schiff base derivatives has revealed potential antiepileptic applications. These compounds were evaluated for their inhibitory effects on human carbonic anhydrase (hCA) I and II isozymes, which are linked to neurological conditions. The derivatives showed potent inhibition, with Ki values in the nanomolar range, suggesting their potential as anticonvulsant agents. nih.gov

The following table summarizes various biological activities reported for derivatives structurally related to this compound.

| Biological Activity | Compound Class/Derivative | Key Findings | Reference(s) |

| Antitubercular | Fluorine-containing quinoline Schiff bases | Exhibited MIC values of 1.6-3.2 µg/mL against M. tuberculosis H37Rv. | derpharmachemica.com |

| Antitubercular | 5-amino-1,3,4-thiadiazole-2-thiol derived Schiff bases | Fluorophenyl substituted compound showed an MIC of 1 µg/mL against M. tuberculosis H37Rv. | lew.ro |

| Antitubercular | Metal complexes of a fluorophenyl indole Schiff base | The Mn(II) complex was found to be remarkably active against Mycobacterium Tuberculosis. | |

| Antimalarial | Metal complexes of a fluorophenyl indole Schiff base | Cu(II) and Cd(II) complexes demonstrated excellent activity against malaria. | |

| Antiviral | General Schiff bases | The imine group is considered critical for a broad range of biological activities, including antiviral properties. | scispace.comscirp.org |

| Anticonvulsant | Piperazin incorporated Schiff bases | Showed potent inhibition of human carbonic anhydrase I and II, suggesting antiepileptic potential. | nih.gov |

| Antipyretic | General Schiff bases | Schiff bases have been shown to exhibit a broad range of biological properties, including antipyretic effects. | scispace.com |

Biological Mechanisms and Interactions

The biological activity of Schiff bases like this compound and its derivatives is attributed to several underlying molecular mechanisms. These include their ability to interfere with cellular processes through non-covalent interactions, inhibit crucial enzymes, and in some cases, interact with genetic material.

Hydrogen bonding plays a crucial role in the biological activity of Schiff bases. nih.govtandfonline.com The nitrogen atom of the azomethine group in this compound possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. nih.gov This capability enables the molecule to interact with various biological targets, such as the active sites of enzymes or cellular receptors. zu.edu.pkhilarispublisher.com

These hydrogen bonds can facilitate the binding of the Schiff base to a protein's active site, contributing to enzyme inhibition. zu.edu.pk The presence of specific substituent groups can further influence the molecule's ability to form hydrogen bonds. For example, hydroxyl groups on the aromatic rings can act as hydrogen bond donors, potentially increasing the stability of the molecule-target complex and enhancing biological activity. zu.edu.pk The formation of intramolecular hydrogen bonds, particularly in derivatives with an ortho-hydroxyl group on the benzylidene ring, can also increase the thermodynamic stability of the molecule. nih.gov

Enzyme inhibition is a primary mechanism through which Schiff bases exert their pharmacological effects. The imine group is often essential for this activity. scispace.com Derivatives of this compound have been shown to inhibit a variety of enzymes implicated in different diseases.

Cholinesterase Inhibition: Schiff base derivatives have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. researchgate.net For instance, certain Zn(II) complexes of amino acid Schiff bases demonstrated potent inhibition against both AChE and BChE.

Carbonic Anhydrase Inhibition: Some Schiff base derivatives exhibit strong inhibitory profiles against human carbonic anhydrase (hCA) isozymes. nih.govresearchgate.net Given that hCA inhibitors are used to treat conditions like glaucoma and epilepsy, this highlights another therapeutic avenue for these compounds. nih.gov

DNA Gyrase and Topoisomerase Inhibition: Certain Schiff base hybrids have been designed to target bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). nih.gov By inhibiting these enzymes, the compounds interfere with bacterial DNA replication and synthesis, leading to an antibacterial effect. nih.gov

The mechanism of inhibition often involves the Schiff base binding to the enzyme's active site, blocking access to the natural substrate. The azomethine nitrogen can coordinate with metal ions present in metalloenzymes or form hydrogen bonds with amino acid residues in the active site, thereby inactivating the enzyme. zu.edu.pkhilarispublisher.com

The table below details enzymes reported to be inhibited by various Schiff base derivatives.

| Target Enzyme | Type of Inhibitor | Significance | Reference(s) |

| Acetylcholinesterase (AChE) | Zn(II) complexes of amino acid Schiff bases | Target for Alzheimer's disease treatment. | researchgate.net |

| Butyrylcholinesterase (BChE) | Zn(II) complexes of amino acid Schiff bases | Target for Alzheimer's disease treatment. | researchgate.net |

| Carbonic Anhydrase (hCA I & II) | Piperazin incorporated Schiff bases | Targets for glaucoma and epilepsy treatment. | nih.gov |

| DNA Gyrase | Disalicylic acid methylene/Schiff bases hybrids | Inhibition of bacterial DNA replication. | nih.gov |

| Dihydrofolate Reductase (DHFR) | Disalicylic acid methylene/Schiff bases hybrids | Inhibition of bacterial folate synthesis pathway. | nih.gov |

The potential for aniline and its derivatives to cause genotoxicity has been a subject of investigation. nih.govnih.gov Studies on various substituted anilines have been conducted to assess their ability to induce DNA damage. For example, 2,4-dimethylaniline (B123086) and 2,4,6-trimethylaniline (B148799) were found to damage DNA in the liver cells of mice, as measured by the alkaline single-cell gel electrophoresis (comet) assay. nih.gov A DNA repair test using primary cultured rat hepatocytes also showed that several aniline derivatives could elicit a positive DNA repair response, suggesting potential genotoxicity. nih.gov

While these studies focus on aniline derivatives, some research has directly examined the DNA-damaging potential of specific Schiff bases. In one study, ferrocene-based Schiff bases were evaluated, and it was found that N-(2-hydroxy benzylidene) 4-ferrocenylaniline did exhibit DNA damaging activity. researchgate.net The genotoxicity of a compound is often linked to its metabolic activation into reactive electrophilic intermediates that can form adducts with DNA. nih.gov For aniline, metabolites like phenylhydroxylamine and nitrosobenzene (B162901) are considered responsible for its toxic effects. baua.de Given that this compound contains an aniline moiety, its metabolic profile would be a key determinant of its potential for DNA interaction. However, specific genotoxicity data for this compound itself is not extensively detailed in the reviewed literature.

Pharmaceutical Development and Drug Discovery Context

This compound and its derivatives are considered valuable scaffolds in the realm of pharmaceutical development and drug discovery. core.ac.ukchemimpex.com Their utility stems from their synthetic accessibility, structural versatility, and the wide spectrum of biological activities exhibited by the Schiff base class of compounds. core.ac.ukscirp.org

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. scispace.comresearchgate.netnih.gov Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and enhance membrane permeability, all of which can lead to improved drug efficacy. nih.govfrontiersin.org Therefore, fluorinated Schiff bases like this compound are of particular interest.

These compounds serve as key intermediates or building blocks for the synthesis of more complex molecules and potential pharmaceutical agents. chemimpex.com The reactivity of the imine bond and the potential for substitution on the aromatic rings allow chemists to create large libraries of derivatives for screening against various biological targets. scispace.com The overarching goal is to identify lead compounds with high potency and selectivity for a specific target, such as a particular enzyme or receptor, while minimizing off-target effects. researchgate.net The study of structure-activity relationships (SAR) is crucial in this process, helping to guide the design of more effective and safer therapeutic agents. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Nanomaterials in Conjunction with Schiff Bases

The intersection of Schiff base chemistry and nanotechnology presents a burgeoning frontier for creating advanced functional materials. acs.org The inherent versatility and facile synthesis of Schiff bases make them ideal organic ligands for modifying and stabilizing various nanomaterials. acs.orgmdpi.com This hybridization can produce synergistic effects, combining the unique properties of nanomaterials (e.g., high surface area, optical and catalytic properties) with the specific recognition and coordination capabilities of Schiff bases. acs.org